Retroprogesterone

Molecular Conformation Progesterone Receptor Steroid Structure

Retroprogesterone (CAS 2755-10-4, ≥98% purity) is the essential parent retrosteroid scaffold, defined by its unique 9β,10α configuration. Its ~60° molecular bend confers superior progesterone receptor selectivity versus natural progesterone. This compound is the critical intermediate SAR comparator, bridging progesterone and dydrogesterone to isolate conformational versus electronic contributions to progestational activity. The distinct 1H-NMR signature (H-4 singlet at 5.73 ppm) provides an unambiguous calibration reference for analytical method validation and novel analog identification. Unlike progesterone, it lacks anti-androgenic 5α-reductase type 2 inhibition, ensuring cleaner pharmacological profiles in cellular progestin signaling assays. Traditional synthetic routes yield <4%, making authentic, high-purity reference material indispensable for process chemistry research and computational docking studies. Request a quote for this irreplaceable retrosteroid research standard.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 2755-10-4
Cat. No. B1680555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetroprogesterone
CAS2755-10-4
SynonymsRetroprogesterone; 
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1
InChIKeyRJKFOVLPORLFTN-HQZYFCCVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Retroprogesterone (CAS 2755-10-4): Structural Foundation of the Retrosteroid Class for Selective Progestin Research


Retroprogesterone (9β,10α-progesterone, CAS 2755-10-4) is the parent compound of the retroprogesterone class of synthetic progestins, characterized by a stereochemical inversion at carbons 9 and 10 relative to the natural hormone progesterone [1]. This 'retro' configuration imparts a bent molecular geometry that fundamentally alters receptor interaction profiles, serving as the structural scaffold from which clinically important derivatives like dydrogesterone and trengestone were developed [2]. Unlike progesterone, which acts on multiple steroid receptors, retroprogesterone and its derivatives exhibit enhanced selectivity for the progesterone receptor, a feature that has made the retroprogesterone scaffold a valuable tool in progestin pharmacology research [3].

Why Progesterone or Dydrogesterone Cannot Simply Replace Retroprogesterone in Research and Industrial Workflows


Retroprogesterone is not merely an unmarketed stereoisomer of progesterone; it is the essential parent compound of the retrosteroid class, possessing a unique 9β,10α configuration that serves as the foundational scaffold for generating structurally diverse derivatives with tailored receptor selectivities [1]. While dydrogesterone (6-dehydroretroprogesterone) is a clinically successful derivative, its added C6-C7 double bond confers a biological potency that is 10–20 times higher than progesterone itself, a property not shared by the parent retroprogesterone [2]. Substituting progesterone or dydrogesterone for retroprogesterone in mechanistic studies, synthetic route development, or analytical reference applications would therefore yield data that does not reflect the intrinsic properties of the retrosteroid scaffold, confounding structure-activity relationship (SAR) interpretations and compromising the validity of comparative pharmacological investigations [3].

Retroprogesterone (CAS 2755-10-4) Quantitative Differentiation Evidence: Conformation, Potency, Selectivity, and Synthesis


Conformational Basis for Receptor Selectivity: 60° Bend Angle Defines Retroprogesterone Scaffold

The defining structural feature of retroprogesterone is the inversion of configuration at C9 and C10 relative to progesterone, which results in a 'bent' molecular geometry where the plane of rings A and B is oriented at a 60° angle below the plane of rings C and D [1]. This conformation is ideal for interaction with the progesterone receptor (PR) but less favorable for other steroid hormone receptors, providing a structural basis for the enhanced PR selectivity observed in retroprogesterone derivatives [2]. In contrast, progesterone possesses the natural 9α,10β configuration with a planar ring junction, leading to broader receptor promiscuity.

Molecular Conformation Progesterone Receptor Steroid Structure

Progestational Activity Hierarchy: Retroprogesterone Exhibits Intermediate Potency Between Progesterone and Dydrogesterone

In comparative pharmacological studies, retroprogesterone demonstrates progestational activity that is higher than progesterone but lower than its 6-dehydro derivative, dydrogesterone [1]. This activity hierarchy is critical for SAR studies: retroprogesterone isolates the effect of the 9β,10α configurational inversion, whereas dydrogesterone combines this inversion with an additional C6-C7 double bond that further enhances potency and rigidity [2]. Dydrogesterone's equivalent dose for endometrial proliferation is 10–20 times lower than that of progesterone, a potency gain not fully achieved by retroprogesterone alone [3].

Progestational Activity Steroid Pharmacology Bioassay

Androgen Receptor Signaling Interference: Retroprogesterone Derivatives Show Reduced Anti-Androgenic Potential Versus Progesterone

In vitro studies comparing dydrogesterone (a retroprogesterone derivative) to progesterone and medroxyprogesterone acetate (MPA) reveal that the anti-androgenic potential of retroprogesterone-class compounds is less pronounced than that of progesterone [1]. Specifically, progesterone exerts anti-androgenic effects at the pre-receptor level by inhibiting 5α-reductase type 2, an activity not shared by dydrogesterone or its major metabolite, 20α-dihydrodydrogesterone [2]. This difference in off-target receptor modulation is a direct consequence of the retrosteroid scaffold's enhanced PR selectivity.

Androgen Receptor Selectivity Anti-androgenic Activity

Synthetic Accessibility: Prior Art Routes to Retroprogesterone Suffer from Extremely Low Yield (<4%), Underscoring Its Value as a Reference Standard

The synthesis of retroprogesterone via traditional anellation strategies is notoriously inefficient; a prior art process starting from 2.64 g of intermediate (V) yields only 124 mg of pure retroprogesterone after oxidation and purification, corresponding to a molar yield of less than 4% [1]. This low yield contrasts sharply with the more accessible synthesis of progesterone and highlights the synthetic challenge posed by the inverted 9β,10α configuration. Recent patent literature describes improved multi-step processes to overcome this bottleneck, but the inherent difficulty of constructing the retro-steroid skeleton means that high-purity retroprogesterone remains a specialized research chemical rather than a commodity [2].

Chemical Synthesis Process Chemistry Steroid Synthesis

Molecular Rigidity and Conformational Preferences: A-Ring Half-Chair Geometry Differs from Normal Steroids

Theoretical calculations at the B3LYP/6-31G* level and high-field NMR spectroscopy reveal that the 9β,10α configurational inversion alters the preferred geometry of the A-ring [1]. In normal steroids (e.g., progesterone), the A-ring favors the 1α,2β-half-chair conformation, whereas in retrosteroids like retroprogesterone, the opposite 1β,2α-half-chair geometry is preferred [2]. This conformational shift contributes to the altered receptor binding profile and increased rigidity of the retroprogesterone scaffold, which is further enhanced in dydrogesterone by the C6-C7 double bond.

NMR Spectroscopy Conformational Analysis Steroid Chemistry

Optimal Research and Industrial Use Cases for Retroprogesterone (CAS 2755-10-4)


Structure-Activity Relationship (SAR) Studies of Progestin Receptor Selectivity

Retroprogesterone serves as the essential 'intermediate' comparator in SAR studies that aim to dissect the individual contributions of the 9β,10α configurational inversion and the C6-C7 double bond to progestational activity and receptor selectivity [1]. By comparing progesterone (9α,10β), retroprogesterone (9β,10α), and dydrogesterone (9β,10α plus C6-C7 double bond), researchers can isolate the conformational and electronic effects of each structural modification. The 60° bend angle and altered A-ring half-chair conformation of retroprogesterone provide a structural rationale for the enhanced PR selectivity observed in this class, making retroprogesterone indispensable for computational docking studies and NMR-based conformational analyses [2].

Analytical Reference Standard for Retrosteroid Identification and Purity Assessment

Due to the synthetic challenge of preparing retroprogesterone (prior art yields <4%), high-purity authentic samples are critical as analytical reference standards for identifying and quantifying retrosteroid derivatives in research samples [1]. The distinct 1H-NMR and 13C-NMR spectral signatures of retroprogesterone (e.g., 5.73 ppm singlet for H-4) enable its use as a calibration standard for NMR-based purity assessment and for validating analytical methods used to characterize novel retroprogesterone analogs [2].

In Vitro Pharmacology Studies Requiring Progestational Activity Without Confounding Anti-Androgenic Effects

Retroprogesterone and its derivatives (e.g., dydrogesterone) exhibit a cleaner pharmacological profile than progesterone, lacking the pre-receptor anti-androgenic activity (5α-reductase type 2 inhibition) observed with progesterone [1]. This selectivity makes retroprogesterone the scaffold of choice for researchers studying progestin signaling in cellular models where off-target androgen receptor modulation would confound results. The availability of pure retroprogesterone allows for direct head-to-head comparisons with progesterone in these assays, establishing a baseline for retrosteroid-specific pharmacology [2].

Synthetic Route Development and Process Chemistry Optimization

The notoriously low yield of traditional retroprogesterone syntheses (<4%) presents a compelling opportunity for process chemistry research [1]. Industrial and academic laboratories developing improved synthetic routes to retroprogesterone and its derivatives require authentic retroprogesterone as a reference compound for confirming the identity and purity of their products. The compound's challenging synthesis also makes it a valuable test case for evaluating novel stereoselective methodologies in steroid chemistry [2].

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